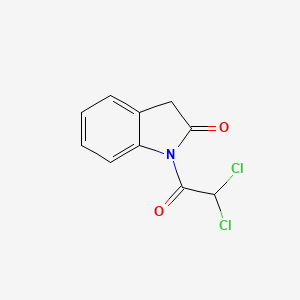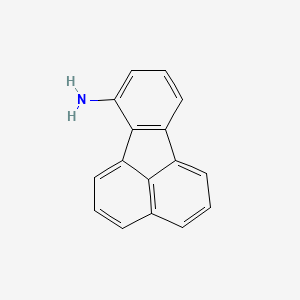
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine is a coordination compound that features two copper ions coordinated with pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine typically involves the reaction of copper salts with pyrazine-2,3-dicarboxylic acid and 4-pyridin-4-ylpyridine under controlled conditions. One common method includes dissolving copper(II) nitrate in water, followed by the addition of pyrazine-2,3-dicarboxylic acid and 4-pyridin-4-ylpyridine. The mixture is then heated and stirred to facilitate the formation of the coordination polymer .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: The copper centers can participate in redox reactions, where they alternate between different oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new coordination polymers with different ligands .
科学的研究の応用
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine has several scientific research applications:
作用機序
The mechanism by which Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine exerts its effects involves the coordination of copper ions with the ligands, forming a stable structure. The copper centers can participate in redox reactions, facilitating electron transfer processes. The pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands provide a rigid framework that supports the overall stability and functionality of the compound .
類似化合物との比較
Similar Compounds
Copper(II)-pyrazine-2,3-dicarboxylate Coordination Polymer with Monoethanolamine: This compound features a similar coordination environment but with monoethanolamine as an additional ligand.
Cu2(pyrazine-2,3-dicarboxylate)2(4,4′-bipyridine):
Uniqueness
Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine is unique due to its specific combination of ligands, which confer distinct structural and functional properties. The presence of both pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands allows for a versatile coordination environment, making it suitable for various applications in catalysis, gas storage, and more .
特性
分子式 |
C22H12Cu2N6O8 |
|---|---|
分子量 |
615.5 g/mol |
IUPAC名 |
dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.2C6H4N2O4.2Cu/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-8H;2*1-2H,(H,9,10)(H,11,12);;/q;;;2*+2/p-4 |
InChIキー |
VHRQHTLIRWUCCF-UHFFFAOYSA-J |
正規SMILES |
C1=CN=CC=C1C2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



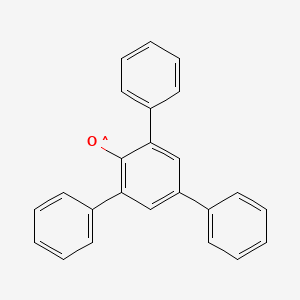
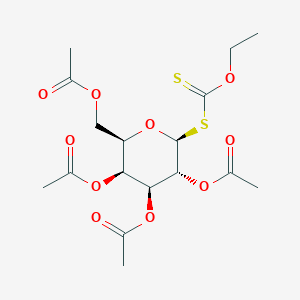
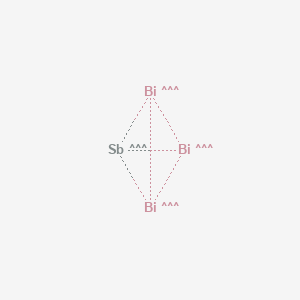
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
